molecular formula C18H15N3OS2 B2773085 2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 941880-74-6

2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B2773085
CAS No.: 941880-74-6
M. Wt: 353.46
InChI Key: WXGYLBWKJFZJMO-UHFFFAOYSA-N
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Description

2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex organic compound that belongs to the thiazolo[4,5-d]pyridazine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with additional substituents such as a methyl group, a phenylethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Knoevenagel condensation between aldehydes and 2-methyl-thiazolo[4,5-b]pyrazines has been reported to proceed smoothly, despite minor structural differences from benzothiazoles . This method can be adapted to synthesize the target compound by selecting suitable aldehyde and pyrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature, pressure, and solvent systems, and employing efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is unique due to its specific substituents and fused ring structure, which confer distinct chemical properties and potential applications. Its combination of a thiazole ring, pyridazine ring, and thiophene ring makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-5-(1-phenylethyl)-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2/c1-11(13-7-4-3-5-8-13)21-18(22)16-17(24-12(2)19-16)15(20-21)14-9-6-10-23-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGYLBWKJFZJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)C(C)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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